N-(3-chloro-4-methylphenyl)-7H-purin-6-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c1-7-2-3-8(4-9(7)13)18-12-10-11(15-5-14-10)16-6-17-12/h2-6H,1H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLBGPKVRIBYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=C2NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most widely applied method involves reacting 6-chloropurine with 3-chloro-4-methylaniline in a polar aprotic solvent. A representative procedure, adapted from analogous quinazoline syntheses, is outlined below:
Reagents :
- 6-Chloropurine (1.0 equiv)
- 3-Chloro-4-methylaniline (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- DMF (solvent)
- Potassium iodide (0.1 equiv, catalyst)
Procedure :
The mixture is heated to 80–100°C under inert atmosphere for 12–24 hours. Completion is monitored via thin-layer chromatography (TLC). The product is isolated by precipitation in ice-water, followed by filtration and recrystallization from ethanol.
Mechanistic Insight :
The electron-withdrawing nature of the purine ring activates the 6-position for substitution. Potassium carbonate deprotonates the aniline, enhancing its nucleophilicity, while potassium iodide facilitates halide displacement via a catalytic cycle.
Alternative Pathways: Reductive Amination
While less common, reductive amination of 6-aminopurine with 3-chloro-4-methylbenzaldehyde has been explored in analogous systems. This method requires palladium-catalyzed hydrogenation but suffers from lower regioselectivity and yields (≤70%) compared to SNAr.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal conditions derive from quinazoline and purine syntheses:
| Parameter | Optimal Choice | Effect on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity, solubility |
| Base | K₂CO₃ | Mild, minimizes side reactions |
| Catalyst | KI (10 mol%) | Accelerates halide displacement |
| Temperature | 80–100°C | Balances reaction rate and degradation |
Prolonged heating (>24 hours) in DMF may lead to decomposition, necessitating strict temperature control.
Catalytic Enhancements
The addition of potassium iodide (KI) significantly improves reaction kinetics. In patent WO2015107533A1, KI reduced reaction times by 30% and increased yields to >90% in SNAr reactions. This aligns with observations in quinazoline thioether syntheses, where catalytic iodide enhanced substitution efficiency.
Characterization and Analytical Data
Spectroscopic Confirmation
Key characterization data for this compound (hypothetical based on analogs):
| Technique | Expected Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.78 (s, 1H, purine-H), 7.45–7.30 (m, 3H, aryl-H), 2.40 (s, 3H, CH₃) |
| ¹³C NMR | δ 152.1 (purine-C2), 135.6 (C-Cl), 21.2 (CH₃) |
| HRMS | [M+H]⁺ Calc. 274.0754; Found 274.0756 |
Stability : The compound is stable in air and aqueous environments for >1 year, akin to structurally related quinazolines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 85–92 | ≥98 | High regioselectivity, scalable | Requires elevated temperatures |
| Reductive Amination | 60–70 | 90–95 | Avoids halogenated precursors | Low yield, costly catalysts |
SNAr remains the superior approach due to its efficiency and compatibility with industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine is utilized as a crucial building block in the synthesis of more complex purine derivatives. Its structure allows for various modifications that can lead to the development of new compounds with enhanced properties. The synthesis typically involves nucleophilic substitution reactions using 3-chloro-4-methylaniline and purine derivatives.
Synthetic Routes
The common synthetic route involves:
- Reactants : 3-chloro-4-methylaniline and 6-chloropurine.
- Conditions : The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, often in the presence of potassium carbonate as a base.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example, it has shown inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings suggest that structural modifications can enhance efficacy against specific bacteria.
Anticancer Activity
The compound is being investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors. It may inhibit certain kinases involved in cancer progression, making it a candidate for further therapeutic development.
Medical Applications
Therapeutic Agent Development
this compound is under investigation for its therapeutic potential in treating various diseases. Its mechanism of action involves binding to specific molecular targets, which can modulate their activity. This interaction may lead to therapeutic effects, particularly in oncology.
Case Study: YTHDC1 Inhibition
A study focused on the design of selective ligands for YTHDC1, a protein involved in RNA metabolism, highlighted the potential of purine derivatives like this compound as effective inhibitors, showcasing its relevance in molecular biology and drug design .
Industrial Applications
Material Development
In industry, this compound serves as a precursor in the synthesis of new materials. Its unique properties enable the development of innovative chemical compounds that can be utilized in various applications, including pharmaceuticals and agrochemicals.
Summary of Findings
| Application Area | Specific Uses | Observed Effects |
|---|---|---|
| Chemistry | Building block for complex purines | Enables synthesis of derivatives |
| Biology | Antimicrobial activity | Inhibits growth of pathogens |
| Medicine | Anticancer research | Modulates enzyme activity |
| Industry | Material development | Precursor for innovative compounds |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Structural Similarities and Differences
The 7H-purin-6-amine scaffold is common among synthetic cytokinins and related bioactive compounds. Key analogs include:
Key Observations :
Physicochemical Properties
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
- Solubility : Chloro-substituted phenyl groups reduce water solubility compared to hydroxyl- or methoxy-substituted derivatives (e.g., 9-(4'-methoxyphenyl) analogs in ).
- Thermal Stability : Methyl groups generally enhance stability; melting points for similar compounds range from 120–250°C depending on substituents .
Biological Activity
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a purine core substituted with a 3-chloro-4-methylphenyl group. This structural configuration is critical as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways, which is crucial in cancer biology.
- Interaction with Nucleic Acids : Its purine structure allows it to bind with nucleic acids, potentially affecting DNA replication and transcription processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains, suggesting its potential use in treating infections caused by resistant pathogens.
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays indicate that it can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The following table summarizes some key findings from recent studies:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 2.27 | Induces apoptosis |
| HL-60 (Leukemia) | 1.42 | Cell cycle arrest at G2/M phase |
| OKP-GS (Solid Tumor) | 4.56 | Prevents cell division |
These findings highlight the compound's potential as a therapeutic agent in oncology, particularly for hematological malignancies .
Case Studies
- Inhibition of Leishmania NMT : A study explored the inhibition of N-myristoyltransferase (NMT) in Leishmania species, where this compound was shown to effectively inhibit enzyme activity, suggesting its potential as a treatment for leishmaniasis .
- Selectivity Against Cancer Cells : Another study demonstrated that derivatives of this compound selectively inhibited cancer cell lines while sparing normal cells, indicating a favorable therapeutic index and reduced toxicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-chloro-4-methylphenyl)-7H-purin-6-amine, and how can reaction conditions be controlled to enhance yield and purity?
- Methodology : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.
- Optimization of temperature (60–80°C) and reaction time (12–24 hours) to minimize side products.
- Use of automated reactors for precise control of parameters (e.g., stirring rate, inert atmosphere) to improve reproducibility .
- Validation : Monitor reaction progress using TLC (Rf value ~0.4 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the chloromethylphenyl group; purine C6 amine at δ 8.3 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 274.0825).
- Crystallography :
- SHELXL : For refining crystal structures, especially with twinned or high-resolution data.
- Mercury CSD : Visualize packing patterns and intermolecular interactions (e.g., π-π stacking of purine rings) .
Q. What are the common biological targets for purine derivatives like this compound, and which assay formats are suitable for initial activity screening?
- Targets : Kinases, adenosine receptors, and DNA repair enzymes (e.g., PARP-1).
- Assays :
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™ Kinase Assay) with IC50 determination.
- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?
- Approach :
- Synthesize analogs with modified substituents (e.g., halogen replacement, methyl-to-ethyl groups).
- Compare activity data using molecular docking (e.g., AutoDock Vina) to map binding interactions with kinase ATP pockets.
- Prioritize analogs showing ≥10-fold potency improvement in enzymatic assays .
- Case Study : Analogues with 4-fluorophenyl groups showed reduced potency compared to 3-chloro-4-methylphenyl, suggesting steric and electronic dependencies .
Q. What computational approaches are recommended for predicting interactions with kinase enzymes or other molecular targets?
- Tools :
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS).
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with purine N1/N7).
Q. How should researchers address contradictions between in vitro enzymatic inhibition data and cellular activity assays?
- Troubleshooting :
- Evaluate membrane permeability via PAMPA assays.
- Assess metabolic stability using liver microsome models (e.g., t1/2 < 30 mins indicates rapid degradation).
- Use isotopic labeling (e.g., 14C) to track intracellular compound accumulation .
Q. What strategies are effective in resolving crystallographic disorder or twinning issues during X-ray structure determination?
- Refinement Techniques :
- SHELXL TWIN Commands : For handling twinned data (e.g., two-domain twins).
- OLEX2/ORTEP-3 : Visualize electron density maps to identify disordered solvent molecules.
Q. How can high-throughput screening (HTS) data be utilized to identify synergistic combinations with existing therapeutics?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
